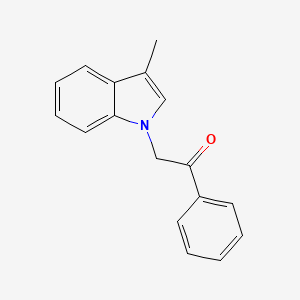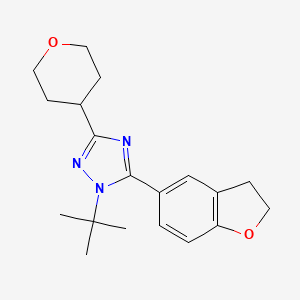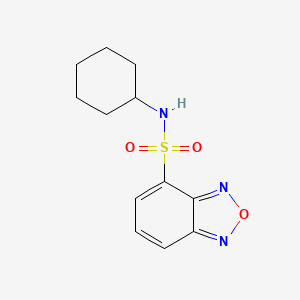![molecular formula C21H24N4O2 B5629463 6,8-dimethyl-2-{[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5629463.png)
6,8-dimethyl-2-{[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]methyl}quinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, including those with specific substitutions like "6,8-dimethyl-2-{[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]methyl}quinolin-4-ol", often involves complex organic reactions. While the exact synthesis route for this compound is not directly provided in the literature, related works detail the synthesis of various quinolines substituted at position 4 by [4-(N,N-dimethylsulfamoyl)piperazin-1-yl] groups, showcasing the methodology that could be adapted for synthesizing the compound (Depreux et al., 2000).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically employs techniques like NMR, IR spectroscopy, and X-ray crystallography to elucidate the arrangement of atoms and the spatial configuration. The detailed molecular structure significantly influences the compound's reactivity, interaction with biological molecules, and overall physical and chemical properties. For example, the quinoline ring system's orientation relative to substituent groups can affect its binding affinity to biological targets (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The chemical reactivity of "6,8-dimethyl-2-{[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]methyl}quinolin-4-ol" involves its participation in nucleophilic substitution reactions, potential for forming complexes with metals, and its utility in synthesis pathways for creating novel compounds with antimicrobial or antitubercular activity. Compounds with similar structures have shown the ability to undergo various organic transformations, providing a rich area for chemical investigation (Patel et al., 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
6,8-dimethyl-2-[[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]methyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-14-10-15(2)20-17(11-14)19(26)12-16(23-20)13-24-6-8-25(9-7-24)21(27)18-4-3-5-22-18/h3-5,10-12,22H,6-9,13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGPSEYGJRMMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(N2)CN3CCN(CC3)C(=O)C4=CC=CN4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dimethyl-2-{[4-(1H-pyrrol-2-ylcarbonyl)piperazin-1-yl]methyl}quinolin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[3-(benzyloxy)-1-azetidinyl]carbonyl}-1-ethyl-2-piperidinone](/img/structure/B5629393.png)
![1-(4-fluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5629400.png)
![6-(2-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone](/img/structure/B5629406.png)
![1-(4-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5629409.png)

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(phenyl)methanone](/img/structure/B5629420.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5629436.png)

![N-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5629457.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]piperidine](/img/structure/B5629472.png)


